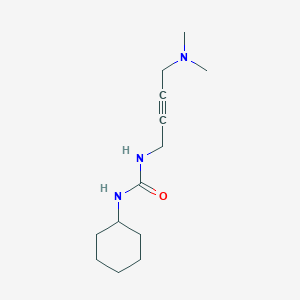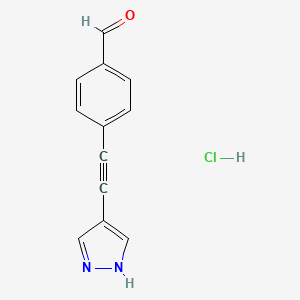![molecular formula C16H18N4O3S B2447755 N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415568-56-6](/img/structure/B2447755.png)
N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a very important class of compounds in the pharmaceutical industry, being widely used as anticancer, anti-inflammatory, antiviral agents . They are characterized by the presence of a sulfonamide group (S(=O)2–NH2). The compound you’re asking about seems to be a sulfonamide derivative, which suggests it might have similar properties or uses .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For sulfonamides, their antimicrobial activity is often attributed to their ability to inhibit the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c17-24(22,23)12-7-5-11(6-8-12)9-18-16(21)15-13-3-1-2-4-14(13)19-10-20-15/h5-8,10H,1-4,9H2,(H,18,21)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGSCPPYUCTVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2447672.png)

![5-Methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2447674.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447677.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2447678.png)
![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)


![3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2447686.png)
![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)
![N-(4-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2447690.png)

![1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2447692.png)
